4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside
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Overview
Description
4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the chromenone core, followed by the attachment of the glycosyl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenolic glycosides.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-diabetic activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE include:
Helicid: A phenolic glycoside with similar structural features.
Flavonoids: A class of compounds with a similar chromenone core structure.
Lignans: Another class of phenolic compounds with related chemical properties.
Uniqueness
The uniqueness of 4-ETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE lies in its specific combination of a chromenone core with a glycosyl moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with various molecular targets and exhibit a range of activities that may not be observed in other similar compounds .
Properties
Molecular Formula |
C17H20O8 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-ethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O8/c1-2-8-5-13(19)24-11-6-9(3-4-10(8)11)23-17-16(22)15(21)14(20)12(7-18)25-17/h3-6,12,14-18,20-22H,2,7H2,1H3/t12-,14-,15+,16-,17-/m1/s1 |
InChI Key |
MQNPNDILLPVRME-USACIQFYSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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